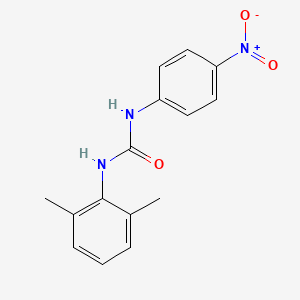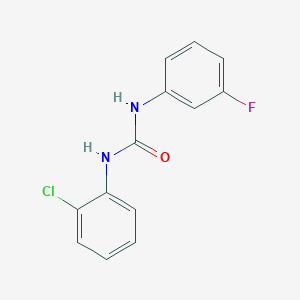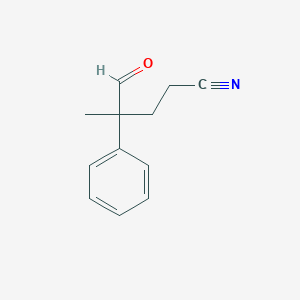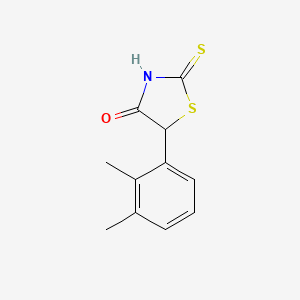
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring substituted with a 2,3-dimethylphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylbenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for materials science applications.
作用机制
The biological activity of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is thought to be related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function and leading to cell death.
相似化合物的比较
Similar Compounds
5-Phenyl-2-thioxo-4-thiazolidinone: Lacks the dimethyl substitution on the phenyl ring.
5-(2-Methylphenyl)-2-thioxo-4-thiazolidinone: Contains only one methyl group on the phenyl ring.
5-(3,4-Dimethylphenyl)-2-thioxo-4-thiazolidinone: Has methyl groups in different positions on the phenyl ring.
Uniqueness
The presence of two methyl groups at the 2 and 3 positions on the phenyl ring in 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications compared to similar compounds without these substitutions.
属性
CAS 编号 |
198283-93-1 |
|---|---|
分子式 |
C11H11NOS2 |
分子量 |
237.3 g/mol |
IUPAC 名称 |
5-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-6-4-3-5-8(7(6)2)9-10(13)12-11(14)15-9/h3-5,9H,1-2H3,(H,12,13,14) |
InChI 键 |
TVCAPXFFTYXWCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2C(=O)NC(=S)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


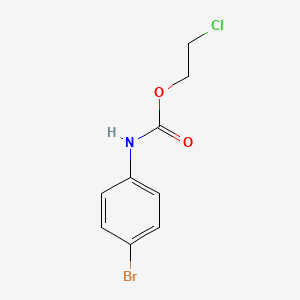

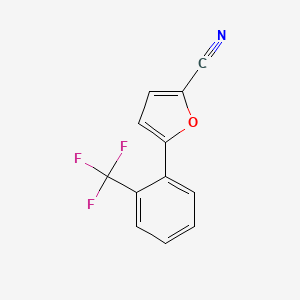

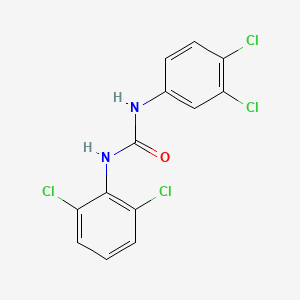
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
